2-Hydroxyacetohydrazide

描述

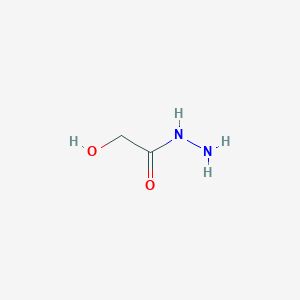

Structure

3D Structure

属性

IUPAC Name |

2-hydroxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c3-4-2(6)1-5/h5H,1,3H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUCWHQVLKSECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325588 | |

| Record name | 2-Hydroxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-14-1 | |

| Record name | 2-Hydroxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxyacetohydrazide from Ethyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyacetohydrazide is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various heterocyclic compounds with diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this compound from ethyl glycolate and hydrazine hydrate. It delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines optimization strategies, and discusses critical safety considerations. Furthermore, this guide explores the applications of this compound in drug development and details the analytical techniques for its characterization, offering a holistic resource for researchers and professionals in the field.

Introduction: The Significance of this compound

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. They serve as crucial intermediates in the synthesis of a wide array of heterocyclic systems and are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[2][3] Among these, this compound (also known as glycolic acid hydrazide) is a particularly noteworthy derivative due to the presence of a hydroxyl group, which offers an additional site for chemical modification, enhancing its versatility as a synthon.[4]

The synthesis of this compound from ethyl glycolate, a readily available starting material, presents an efficient and straightforward route to this important molecule. This guide aims to provide a detailed and practical understanding of this synthetic transformation, empowering researchers to confidently and safely produce high-quality this compound for their drug discovery and development endeavors.

The Synthesis of this compound: A Step-by-Step Guide

The core of this synthesis lies in the nucleophilic acyl substitution reaction between ethyl glycolate and hydrazine hydrate, a process known as hydrazinolysis.

Overall Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

Ethyl glycolate (HOCH₂COOC₂H₅)[5]

-

Hydrazine hydrate (NH₂NH₂·H₂O), 80% solution in water

-

Absolute ethanol (C₂H₅OH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl glycolate (1.0 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (typically 5-10 molar equivalents) to the solution.[6] The use of excess hydrazine hydrate helps to drive the reaction to completion and can prevent the formation of dimeric side products.[6]

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-17 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath to facilitate the crystallization of the product. In many cases, the product will precipitate as a white solid.[6]

-

Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound, preferably under vacuum, to a constant weight.

Optimization and Considerations

| Parameter | Recommendation | Rationale |

| Solvent | Absolute Ethanol or Methanol | Good solubility for both reactants; appropriate boiling point for reflux.[6] |

| Hydrazine Hydrate Stoichiometry | 5-10 equivalents | Drives the equilibrium towards the product and minimizes dimer formation.[6] |

| Reaction Temperature | Reflux (Solvent dependent) | Provides sufficient energy to overcome the activation barrier of the reaction. |

| Reaction Time | 3-17 hours | Should be monitored by TLC to ensure complete conversion of the starting material.[6] |

| Work-up | Crystallization from the reaction mixture | Often provides a high-purity product without the need for column chromatography. |

Reaction Mechanism: The Chemistry Behind the Synthesis

The synthesis of this compound from ethyl glycolate is a classic example of nucleophilic acyl substitution, specifically hydrazinolysis of an ester.

Caption: Step-wise mechanism of the hydrazinolysis of ethyl glycolate.

The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl glycolate. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the oxygen of the ethoxy group, making it a better leaving group (ethanol).

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule as the leaving group.

-

Deprotonation: A base in the reaction mixture (another molecule of hydrazine or the liberated ethoxide) removes a proton from the newly formed hydrazide, yielding the final this compound product.

This mechanism is analogous to other ester hydrolysis and amidation reactions.[7][8]

Characterization of this compound

Confirmation of the successful synthesis and purity of this compound is crucial. Standard analytical techniques are employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the hydroxyl proton (-OH), the methylene protons (-CH₂-), and the hydrazide protons (-NHNH₂). The chemical shifts and splitting patterns will be characteristic of the molecule's structure.[9] |

| ¹³C NMR | Resonances for the carbonyl carbon and the methylene carbon. |

| FT-IR | Characteristic absorption bands for the O-H stretch (broad), N-H stretches (typically two bands for the -NH₂ group), the C=O stretch (amide I band), and the N-H bend (amide II band).[10] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (90.08 g/mol ), along with characteristic fragmentation patterns.[4] |

| Melting Point | A sharp melting point is indicative of high purity. |

Applications in Drug Development

The versatile chemical nature of this compound makes it a valuable precursor in the synthesis of a wide range of biologically active molecules.

-

Antimicrobial Agents: Hydrazide-hydrazones derived from this compound have shown promising antibacterial and antifungal activities.[1]

-

Antitubercular Agents: The hydrazide moiety is a key pharmacophore in several antitubercular drugs, and derivatives of this compound have been investigated for their potential in this area.[3]

-

Anti-inflammatory and Anti-arthritic Agents: Computational studies have suggested the potential of this compound to interact with inflammation-related enzymes.[11]

-

Synthesis of Heterocycles: It serves as a key starting material for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are common scaffolds in medicinal chemistry.[3]

Safety and Handling

Hydrazine hydrate is a hazardous substance and must be handled with extreme caution.

-

Toxicity: Hydrazine hydrate is toxic if swallowed, inhaled, or absorbed through the skin.[12][13][14] It is also a suspected carcinogen.[15]

-

Corrosivity: It is corrosive and can cause severe skin and eye burns.[13][15]

-

Flammability: It is a combustible liquid.[12]

-

Handling Precautions:

-

Always work in a well-ventilated fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15][16]

-

Avoid contact with skin, eyes, and clothing.[14]

-

Keep away from heat, sparks, and open flames.[12]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12][14]

-

-

Spill and Waste Disposal:

Always consult the Safety Data Sheet (SDS) for hydrazine hydrate before use. [12][13][14][16]

Conclusion

The synthesis of this compound from ethyl glycolate is a robust and efficient method for producing a valuable intermediate in drug discovery and medicinal chemistry. By understanding the reaction mechanism, optimizing the experimental conditions, and adhering to strict safety protocols, researchers can reliably synthesize this important compound. The versatility of this compound as a scaffold for the development of novel therapeutic agents underscores its continued importance in the field.

References

- 1. Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C2H6N2O2 | CID 350536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl Glycolate | C4H8O3 | CID 12184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

- 15. ehs.unm.edu [ehs.unm.edu]

- 16. nexchem.co.uk [nexchem.co.uk]

Foreword: Understanding the Core Utility of 2-Hydroxyacetohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyacetohydrazide

This compound, a seemingly simple bifunctional molecule, represents a cornerstone synthon in modern medicinal and coordination chemistry. Its value lies not in its direct biological activity, but in the versatile reactivity offered by its terminal hydrazide and primary alcohol functionalities. These groups provide strategic handles for constructing more complex molecular architectures, particularly hydrazones and various heterocyclic systems, which exhibit a broad spectrum of pharmacological effects, including antimicrobial and anti-inflammatory properties.[1][2][3] A thorough understanding of its fundamental physicochemical properties is therefore not merely an academic exercise; it is a prerequisite for any researcher aiming to leverage this molecule's potential in drug design, synthesis, and formulation. This guide synthesizes critical data with field-proven insights into the methodologies used to ascertain these properties, providing a robust framework for its application.

Molecular Identity and Structural Attributes

The starting point for any chemical investigation is a precise definition of the molecule's structure and fundamental properties. This compound is a simple, yet potent, building block whose identity is established by its molecular formula, weight, and unique structural identifiers.

Its structure, systematically named this compound, consists of a two-carbon backbone.[4] One carbon is part of a hydroxymethyl group (-CH₂OH), and the other is a carbonyl carbon belonging to a hydrazide moiety (-C(=O)NHNH₂). This arrangement imparts both hydrogen bond donor and acceptor capabilities, which are critical to its solubility and interaction with biological targets.[5]

Table 1: Core Molecular and Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₆N₂O₂ | [4][5][6][7] |

| Molecular Weight | 90.08 g/mol | [4][5][8] |

| CAS Number | 3530-14-1 | [4][7][8] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | C(C(=O)NN)O | [4][6][7] |

| InChIKey | LIUCWHQVLKSECA-UHFFFAOYSA-N |[4][6][7][8] |

Physical and Thermodynamic Properties

The physical state, melting point, and boiling point are fundamental parameters that inform handling, purification, and reaction setup. They also serve as preliminary indicators of purity.

2.1 Physical State and Appearance At ambient conditions, this compound exists as a white to off-white crystalline solid.[5][7] This solid nature is expected given its ability to form strong intermolecular hydrogen bonds via its hydroxyl and hydrazide groups, creating a stable crystal lattice.

2.2 Melting and Boiling Points The melting point is a sharp, reliable indicator of purity. For this compound, a consistent range of 90-93 °C is reported.[7][8] A broader range or a depression in this value would suggest the presence of impurities. The boiling point is reported as a predicted value of 395 °C at 760 mmHg , which indicates high thermal stability but also suggests that purification by distillation would require vacuum conditions to prevent decomposition.[7][8]

Table 2: Key Physical Properties

| Property | Value | Remarks |

|---|---|---|

| Physical Form | White to Off-White Solid | [7] |

| Melting Point | 90-93 °C | Experimental Value |

| Boiling Point | 395.0 ± 25.0 °C | Predicted Value |

| Density | 1.311 ± 0.06 g/cm³ | Predicted Value |

Solubility, Partitioning, and Acidity

These properties are paramount in drug development, as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. They are also critical for designing synthetic routes and purification protocols.

3.1 Aqueous and Organic Solubility Qualitative data indicates that this compound is soluble in polar organic solvents such as Methanol, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[7] Its bifunctional nature, possessing both polar hydroxyl and hydrazide groups, facilitates these interactions. While quantitative aqueous solubility data is not readily available, the presence of multiple hydrogen bond donors and acceptors suggests at least moderate solubility in water.

3.2 Lipophilicity (LogP) The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (octanol) and aqueous phase. It is a key predictor of cell membrane permeability. For this compound, a computed XLogP3-AA value of -1.9 is reported.[4][5] This strongly negative value indicates that the compound is highly hydrophilic, preferring the aqueous phase over the lipid phase. This is consistent with its structure and has significant implications for its use in biological systems, suggesting it would likely have poor passive diffusion across cell membranes unless actively transported.

3.3 Acidity (pKa) The pKa value indicates the strength of an acid. The predicted pKa for this compound is 12.46 ± 0.18 .[5][7] This value likely corresponds to the dissociation of the N-H proton on the hydrazide moiety, indicating it is a very weak acid. This property is crucial for understanding its ionization state in physiological pH (around 7.4), where it will exist overwhelmingly in its neutral form.

Analytical and Spectroscopic Profile

A molecule's spectroscopic fingerprint is its ultimate identifier. Understanding the expected signals in NMR, IR, and Mass Spectrometry is essential for reaction monitoring and structural confirmation.

4.1 Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for this molecule. The expected protonated molecule ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of 91.05 .[6] Indeed, analysis of a synthesized sample confirmed this, showing an m/z of 91.1 [M+1]⁺.[7] Other common adducts to look for in ESI-MS include the sodium adduct [M+Na]⁺ (m/z 113.03) and the potassium adduct [M+K]⁺ (m/z 129.00).[6]

4.2 Infrared (IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by the following characteristic stretching vibrations:

-

O-H Stretch: A broad band around 3300-3400 cm⁻¹ from the alcohol group.

-

N-H Stretch: Two sharp-to-medium bands around 3200-3350 cm⁻¹ from the -NH₂ group.

-

C-H Stretch: Bands just below 3000 cm⁻¹ from the methylene (-CH₂-) group.

-

C=O Stretch (Amide I): A strong, sharp band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl.

-

N-H Bend (Amide II): A band around 1600-1640 cm⁻¹.

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: In a suitable deuterated solvent (like DMSO-d₆), one would expect to see distinct signals for the different types of protons: a triplet for the OH proton, a singlet for the two CH₂ protons, a broad singlet for the two NH₂ protons, and another singlet for the single NH proton. The integration of these peaks would correspond to a 1:2:2:1 ratio.

-

¹³C NMR: Two signals would be expected in the proton-decoupled spectrum: one for the methylene carbon (-CH₂OH) around 60-70 ppm and one for the carbonyl carbon (-C=O) further downfield, typically around 170-175 ppm.

Synthesis and Stability

5.1 Synthetic Pathway A common and efficient method for synthesizing this compound is through the hydrazinolysis of an appropriate ester.[7] Specifically, ethyl 2-hydroxyacetate is reacted with hydrazine hydrate in an alcohol solvent, such as ethanol. The mixture is heated to drive the reaction to completion.[7]

Caption: General workflow for the synthesis of this compound.

5.2 Chemical Stability and Storage The recommended storage conditions for this compound are under an inert atmosphere in a freezer at -20°C.[7] This implies potential sensitivity to oxidation from atmospheric oxygen and/or degradation at room temperature over long periods. The hydrazide functional group can be susceptible to hydrolysis, especially under strong acidic or basic conditions. For laboratory use, it is best practice to store the compound in a tightly sealed container, possibly flushed with nitrogen or argon, and kept refrigerated or frozen.

Experimental Protocols

The following protocols are designed as self-validating systems for the characterization of this compound and similar compounds.

6.1 Protocol: Melting Point Determination via Capillary Method

-

Principle: This method relies on the precise temperature at which a crystalline solid transitions to a liquid. For a pure compound, this transition occurs over a narrow range (typically < 2 °C).

-

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Determination: Heat the block rapidly to about 15-20 °C below the expected melting point (90 °C). Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂.

-

-

Causality & Validation: The slow heating rate near the melting point is critical for thermal equilibrium between the sample, thermometer, and heating block. The sharpness of the range validates the purity of the sample.

Caption: Workflow for determining melting point by the capillary method.

6.2 Protocol: Acquiring ESI-MS Data

-

Principle: Electrospray ionization creates gas-phase ions from a liquid sample, which are then separated by their mass-to-charge ratio by a mass analyzer.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent, typically Methanol or Acetonitrile/Water (50:50 v/v). A small amount of formic acid (0.1%) is often added to promote protonation for positive ion mode.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to scan in positive ion mode over a mass range that includes the expected ions (e.g., m/z 50-200).

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum. The base peak should correspond to the protonated molecule [M+H]⁺ at m/z ~91.05.

-

-

Causality & Validation: Using a dilute solution prevents source contamination and ion suppression. The addition of acid provides a source of protons, ensuring efficient formation of the [M+H]⁺ ion, which is the primary species for mass validation. The presence of the correct molecular ion with its expected isotopic pattern validates the molecular weight.

References

- 1. Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C2H6N2O2 | CID 350536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - this compound (C2H6N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Hydroxyacetic Acid Hydrazide | 3530-14-1 [chemicalbook.com]

- 8. This compound | 3530-14-1 [sigmaaldrich.com]

2-Hydroxyacetohydrazide CAS number 3530-14-1

An In-Depth Technical Guide to 2-Hydroxyacetohydrazide (CAS 3530-14-1)

Authored by: A Senior Application Scientist

Introduction

This compound, also known as Glycolic Acid Hydrazide, is a bifunctional organic molecule that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure, which incorporates both a hydroxyl and a hydrazide functional group, makes it a versatile building block for the synthesis of a wide array of more complex molecules and heterocyclic systems.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3][4] Its dual functionality imparts a high degree of polarity, influencing its solubility and reactivity. The presence of multiple hydrogen bond donors and acceptors contributes to its solid state at ambient conditions and its solubility in polar solvents.[5][6]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3530-14-1 | [5][7] |

| Molecular Formula | C₂H₆N₂O₂ | [4][7] |

| Molecular Weight | 90.08 g/mol | [5][7] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 90-93 °C | [3][5] |

| Boiling Point | 395.0 ± 25.0 °C (Predicted) | [3][5] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [3][5] |

| pKa | 12.46 ± 0.18 (Predicted) | [4][5] |

| Solubility | Soluble in Methanol; also soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[5] | |

| SMILES | C(C(=O)NN)O | [7] |

| InChIKey | LIUCWHQVLKSECA-UHFFFAOYSA-N | [5][7] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the hydrazinolysis of an ester of glycolic acid, typically ethyl 2-hydroxyacetate (ethyl glycolate).[5][8] This nucleophilic acyl substitution reaction is straightforward and generally proceeds with high yield.

Reaction Workflow

The diagram below illustrates the synthetic pathway from ethyl 2-hydroxyacetate to this compound.

References

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ichemical.com [ichemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Hydroxyacetic Acid Hydrazide | 3530-14-1 [chemicalbook.com]

- 6. 3530-14-1 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 7. This compound | C2H6N2O2 | CID 350536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N′-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Hydroxyacetohydrazide: A Versatile Bifunctional Synthon in Modern Organic Synthesis

Abstract

2-Hydroxyacetohydrazide (glycolic acid hydrazide) is a deceptively simple, yet remarkably potent, bifunctional molecule that has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Possessing both a nucleophilic hydrazide and a versatile hydroxyl group within its compact C2 framework, it serves as an ideal starting material for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the causality behind its synthetic utility. We will detail its synthesis, explore its pivotal role as a precursor to bioactive hydrazide-hydrazones, and provide validated protocols for its conversion into therapeutically relevant heterocyclic scaffolds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. Furthermore, this guide will synthesize field-proven insights into its applications in drug development, particularly in the generation of novel antimicrobial agents and the strategic use of its derivatives as bioisosteres. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Introduction to this compound: The Strategic Advantage of Bifunctionality

At its core, the synthetic power of this compound (C₂H₆N₂O₂) stems from its unique arrangement of functional groups.[1][2]

-

The Hydrazide Moiety (-CONHNH₂): This group is a cornerstone of heterocyclic chemistry. The terminal -NH₂ group is highly nucleophilic, making it prone to reaction with electrophiles, most notably the carbonyl carbons of aldehydes and ketones to form hydrazones.[3] The entire hydrazide unit is a common precursor for a variety of five-membered heterocycles.[4]

-

The Primary Hydroxyl Group (-OH): This group offers a secondary site for synthetic elaboration. It can be esterified, etherified, or oxidized, allowing for the introduction of diverse functionalities or for its use as a handle for attachment to other molecular scaffolds.[5]

This dual functionality is not merely additive; it is synergistic. It allows for a controlled, stepwise elaboration of the molecule. One group can be reacted selectively while the other is carried through, or both can be engaged in cyclization reactions to form more complex structures. This inherent versatility makes this compound a highly valuable and cost-effective starting point for creating molecular diversity.

Synthesis of this compound

The most direct and widely adopted method for preparing this compound is the hydrazinolysis of a glycolic acid ester, such as methyl or ethyl glycolate.

Mechanistic Principle: Nucleophilic Acyl Substitution

The synthesis hinges on a classic nucleophilic acyl substitution mechanism. Hydrazine (N₂H₄), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the alcohol (methanol or ethanol) as a leaving group to yield the stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.

General Experimental Protocol: Synthesis via Hydrazinolysis

-

Reagents: Ethyl glycolate (1.0 eq), Hydrazine hydrate (1.2-1.5 eq), Absolute ethanol.

-

Step 1: Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.

-

Step 2: Addition of Reagents: Add ethyl glycolate to the ethanol, followed by the slow, dropwise addition of hydrazine hydrate. The reaction is exothermic, and gentle cooling may be necessary during the initial addition.

-

Step 3: Reflux: Once the addition is complete, heat the reaction mixture to reflux (typically around 80°C) and maintain for 4-6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Step 5: Purification: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

The Pivotal Role in Heterocyclic Synthesis

This compound is a premier building block for constructing nitrogen- and oxygen-containing heterocycles, many of which are "privileged scaffolds" in medicinal chemistry.

The Hydrazide-Hydrazone Intermediate: A Gateway to Diversity

The first and most common transformation of this compound is its condensation with an aldehyde or ketone. This reaction forms a hydrazide-hydrazone, which contains a reactive azomethine group (-NH-N=CH-).[7] These intermediates are not only synthetically useful but often exhibit significant biological activity themselves.[8][9]

Protocol: General Synthesis of a 2-Hydroxyacetohydrazone

-

Reagents: this compound (1.0 eq), Substituted aromatic aldehyde (1.0 eq), Ethanol, Glacial acetic acid (catalytic amount).

-

Step 1: Dissolve this compound in ethanol in a round-bottom flask.

-

Step 2: Add the substituted aldehyde to the solution.

-

Step 3: Add a few drops of glacial acetic acid to catalyze the condensation.

-

Step 4: Reflux the mixture for 2-4 hours. Product precipitation is often observed during this time.

-

Step 5: Cool the reaction mixture, collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the pure hydrazone.[8]

Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a highly sought-after heterocycle in drug design, often serving as a bioisosteric replacement for amide and ester functionalities to improve metabolic stability and pharmacokinetic properties.[10][11] Hydrazide-hydrazones derived from this compound can be readily cyclized to form these structures.

Mechanistic Insight: The most common method involves oxidative cyclization. An oxidizing agent, such as bromine in acetic acid or phosphorus oxychloride, facilitates the removal of two hydrogen atoms and the formation of the stable, aromatic oxadiazole ring through an intramolecular cyclodehydration process.[12]

Protocol: Oxidative Cyclization to a 1,3,4-Oxadiazole

-

Reagents: A previously synthesized hydrazone (1.0 eq), Phosphorus oxychloride (POCl₃) as both reagent and solvent.

-

Step 1: Carefully add the hydrazone to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.

-

Step 2: Gently reflux the mixture for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

-

Step 3: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Step 4: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Step 5: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 1,3,4-oxadiazole derivative.[12]

Synthesis of 1,2,4-Triazoles

The 1,2,4-triazole ring is another privileged scaffold known for its wide range of pharmacological activities.[13] this compound can be converted to triazoles through a multi-step sequence, typically involving the formation of a thiosemicarbazide intermediate.

Mechanistic Insight: The hydrazide is first reacted with an isothiocyanate to form a thiosemicarbazide. This intermediate is then cyclized under basic conditions (e.g., sodium hydroxide). The base promotes an intramolecular nucleophilic attack of one of the nitrogen atoms onto the thiocarbonyl carbon, followed by dehydration to yield the aromatic 1,2,4-triazole-thiol.[14]

Protocol: Synthesis of a 1,2,4-Triazole-thiol

-

Step 1 (Thiosemicarbazide formation): Reflux this compound (1.0 eq) and a selected phenyl isothiocyanate (1.0 eq) in ethanol for 2-3 hours. Cool and filter the resulting solid thiosemicarbazide.

-

Step 2 (Cyclization): Reflux the isolated thiosemicarbazide in an aqueous sodium hydroxide solution (e.g., 10%) for 4-6 hours.[14]

-

Step 3 (Workup): Cool the reaction mixture and pour it into ice water. Acidify with a mineral acid (e.g., HCl) to precipitate the triazole product.

-

Step 4 (Purification): Collect the solid by filtration, wash with water, and recrystallize from ethanol.

Visualization: Synthetic Pathways from this compound

Caption: Key synthetic routes originating from this compound.

Applications in Medicinal Chemistry

The derivatives of this compound are of profound interest to drug development professionals due to their broad and potent biological activities.

Precursors to Potent Antimicrobial Agents

A significant body of research has demonstrated that hydrazide-hydrazones and the heterocyclic systems derived from them possess strong antimicrobial, antifungal, and antitubercular properties.[3][7][8][9] The N-N-C=O linkage and the azomethine group are often critical for activity, potentially by interfering with microbial metabolic pathways or cell wall synthesis.[7][15]

| Compound Type | Target Organism | Reported MIC (µg/mL) | Reference |

| Hydrazide-hydrazone derivative | Staphylococcus aureus | 0.488 - 7.81 | [8] |

| Hydrazide-hydrazone derivative | Candida albicans | 64 | [16] |

| Hydrazide-hydrazone derivative | Escherichia coli | 25 - 100 | [7] |

| 1,2,3-Thiadiazole Hydrazone | Staphylococcus spp. | 1.95 | [9] |

Table 1: Representative Minimum Inhibitory Concentration (MIC) values for derivatives incorporating the hydrazide-hydrazone motif.

The Hydrazide Moiety and its Bioisosteres in Drug Design

The hydrazide group itself has emerged as a promising zinc-binding group (ZBG) for inhibiting metalloenzymes, such as Histone Deacetylases (HDACs), which are important targets in cancer therapy.[17] Furthermore, the 1,3,4-oxadiazole ring synthesized from this compound is a classic example of bioisosterism. It effectively mimics the hydrogen bond accepting properties and geometry of an amide or ester bond while being resistant to hydrolysis by metabolic enzymes like proteases and esterases. This strategy is frequently employed to enhance the oral bioavailability and half-life of drug candidates.

Caption: Bioisosteric relationship between an amide and a 1,3,4-oxadiazole.

Conclusion and Future Outlook

This compound is far more than a simple chemical reagent; it is a strategic tool for molecular design and construction. Its inherent bifunctionality provides a robust platform for the efficient synthesis of diverse and complex molecules. The straightforward conversion to hydrazones and subsequent cyclization into high-value heterocyclic systems like oxadiazoles and triazoles underscores its importance in synthetic and medicinal chemistry. The proven track record of its derivatives as potent antimicrobial agents ensures its continued relevance in the fight against infectious diseases. Future research will likely focus on leveraging the hydroxyl group for the creation of novel bifunctional molecules, PROTACs, and antibody-drug conjugates, further expanding the synthetic utility of this exceptional building block.

References

- 1. PubChemLite - this compound (C2H6N2O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C2H6N2O2 | CID 350536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijper.org [ijper.org]

- 11. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. bibliotekanauki.pl [bibliotekanauki.pl]

- 16. turkjps.org [turkjps.org]

- 17. Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hydroxyacetic Acid Hydrazide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyacetic acid hydrazide, also known as glycolic acid hydrazide, is a versatile bifunctional molecule that has garnered interest in various scientific fields, from medicinal chemistry to materials science. Its structure, combining a reactive hydrazide moiety with a hydroxyl group, makes it a valuable building block for the synthesis of a wide array of more complex molecules, most notably hydrazide-hydrazone derivatives with significant biological activities. This technical guide provides a comprehensive overview of the discovery and history of hydroxyacetic acid hydrazide, its synthesis and physicochemical properties, and its current and potential applications. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Historical Perspective: The Genesis of Hydrazides and the Emergence of a Hydroxy-Functionalized Derivative

The story of hydroxyacetic acid hydrazide is intrinsically linked to the broader history of hydrazide chemistry, a field pioneered by the German chemist Theodor Curtius. In 1895, Curtius reported the first synthesis of simple acyl hydrazides, namely formic and acetic acid hydrazides.[1] This seminal work laid the foundation for the exploration of a new class of organic compounds and their derivatives.

While the exact date of the first synthesis of hydroxyacetic acid hydrazide is not definitively documented in readily available literature, its conceptualization follows directly from Curtius's foundational work. The parent compound, hydroxyacetic acid (glycolic acid), was first prepared in 1851 by the German chemist Adolph Strecker and the Russian chemist Nikolai Nikolaevich Sokolov.[2] With the establishment of methods to convert carboxylic acids and their esters into hydrazides, it was a logical progression for chemists in the late 19th or early 20th century to apply these techniques to alpha-hydroxy acids like glycolic acid.

The primary impetus for the synthesis of hydrazides and their subsequent derivatives has been the search for new therapeutic agents. The discovery of the antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the mid-20th century sparked immense interest in this class of compounds, leading to the synthesis and evaluation of a vast number of analogues, including those derived from functionalized carboxylic acids like hydroxyacetic acid.

Physicochemical Properties and Characterization

Hydroxyacetic acid hydrazide (CAS No: 3530-14-1) is a white crystalline solid at room temperature.[3] Its bifunctional nature, possessing both a hydroxyl group and a hydrazide moiety, dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₂H₆N₂O₂ | [4][5] |

| Molecular Weight | 90.08 g/mol | [4][6] |

| Appearance | White Crystalline Solid | [3] |

| Melting Point | 90-93 °C | [3] |

| pKa (Predicted) | 12.46 ± 0.18 | [3] |

| Topological Polar Surface Area | 75.4 Ų | [6] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Analytical Characterization: The structure and purity of hydroxyacetic acid hydrazide are typically confirmed using a combination of spectroscopic and analytical techniques. While a specific, detailed protocol for hydroxyacetic acid hydrazide is not provided in the search results, standard methods for the characterization of organic compounds are applicable. This includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as the N-H, C=O, and O-H stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, O) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

Synthesis of Hydroxyacetic Acid Hydrazide: A Methodological Overview

The most common and straightforward method for the synthesis of hydroxyacetic acid hydrazide is the hydrazinolysis of an ester of hydroxyacetic acid, typically ethyl or methyl hydroxyacetate. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the hydrazide and the corresponding alcohol as a byproduct.

Experimental Protocol: Synthesis from Ethyl 2-Hydroxyacetate

This protocol is adapted from a standard laboratory procedure for the synthesis of hydrazides.

Materials:

-

Ethyl 2-hydroxyacetate

-

Hydrazine hydrate (80-100%)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-hydroxyacetate (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.05-1.2 equivalents) dropwise to the solution at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure hydroxyacetic acid hydrazide.

A similar procedure has been reported to yield 2-hydroxyacetylhydrazine in 81% yield by heating ethyl 2-hydroxyacetate and hydrazine in ethanol at 85°C for 3 hours.[3]

Caption: Synthesis of Hydroxyacetic Acid Hydrazide.

Applications of Hydroxyacetic Acid Hydrazide

The primary application of hydroxyacetic acid hydrazide is as a chemical intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical and biological relevance.

Precursor to Biologically Active Hydrazide-Hydrazones

The most significant use of hydroxyacetic acid hydrazide is in the synthesis of hydrazide-hydrazone derivatives. These compounds are formed through the condensation reaction of the hydrazide with various aldehydes and ketones. This modular synthesis allows for the creation of large libraries of compounds with diverse structures and biological activities.

Hydrazide-hydrazones derived from hydroxyacetic acid have been investigated for a range of biological activities, including:

-

Antimicrobial Activity: A study reported the synthesis of a series of hydrazide-hydrazones of hydroxyacetic acid and their evaluation for in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, and fungi.[7] Some of these compounds exhibited significant bactericidal activity, in some cases exceeding that of commonly used antibiotics.[7]

Caption: Formation of Hydrazide-Hydrazones.

Potential in Organic Synthesis

Beyond its role as a precursor to bioactive molecules, hydroxyacetic acid hydrazide is a useful building block in general organic synthesis.[3] The presence of three reactive sites—the hydroxyl group, the primary amine of the hydrazide, and the secondary amine of the hydrazide—allows for a variety of chemical transformations, making it a versatile synthon for the construction of heterocyclic compounds and other complex organic molecules.

Contextual Applications of the Parent Compound: Glycolic Acid

While the direct industrial applications of hydroxyacetic acid hydrazide are not extensively documented, the wide-ranging uses of its parent compound, glycolic acid, provide context for the potential utility of its derivatives. Glycolic acid is used in:

-

The production of biodegradable polymers such as polyglycolic acid (PGA).[8]

-

Industrial cleaning formulations for descaling and rust removal.[8][10]

-

The cosmetics industry as an exfoliant in skincare products.[10][11]

The functionalization of glycolic acid to its hydrazide derivative could potentially modify or enhance its properties for some of these applications, for example, by improving its chelating ability or its reactivity in polymerization processes.

Mechanism of Action of Hydrazide Derivatives

The biological activity of hydrazide-hydrazones is attributed to their ability to interact with various biological targets. While the specific mechanism of action for derivatives of hydroxyacetic acid hydrazide has not been fully elucidated, studies on other hydrazide-hydrazone compounds suggest several potential modes of action.

The antibacterial potency of some hydrazide-hydrazones may be linked to their strong binding interactions in the active site of DNA gyrase , an essential bacterial enzyme involved in DNA replication.[12] Inhibition of this enzyme leads to the disruption of bacterial cell division and ultimately cell death.

Other potential mechanisms of action for hydrazide derivatives include:

-

Inhibition of tubulin polymerization: Some hydrazide-hydrazone compounds have been found to inhibit the polymerization of tubulin, a key component of the cytoskeleton, which can lead to anticancer activity.

-

Chelation of metal ions: The hydrazide-hydrazone moiety can act as a chelating agent for metal ions that are essential for the function of various enzymes in pathogenic microorganisms.

Caption: Potential Mechanisms of Action of Hydrazide-Hydrazones.

Future Outlook

Hydroxyacetic acid hydrazide remains a molecule of significant interest, primarily due to its utility as a scaffold for the development of new bioactive compounds. The ease of its synthesis and the modular nature of the subsequent hydrazone formation make it an attractive starting material for high-throughput screening and drug discovery programs.

Future research in this area is likely to focus on:

-

Expansion of the chemical space: The synthesis of novel hydrazide-hydrazone libraries with greater structural diversity to explore a wider range of biological targets.

-

Elucidation of specific mechanisms of action: Detailed mechanistic studies to identify the precise molecular targets of bioactive derivatives of hydroxyacetic acid hydrazide.

-

Development of new applications: Exploration of the use of hydroxyacetic acid hydrazide and its derivatives in materials science, for example, in the development of new polymers or functional coatings.

Conclusion

From its historical roots in the pioneering work of Theodor Curtius to its current role as a valuable building block in medicinal chemistry, hydroxyacetic acid hydrazide is a compound with a rich scientific heritage and a promising future. Its straightforward synthesis, versatile reactivity, and the demonstrated biological activity of its derivatives ensure its continued relevance in the ongoing search for new scientific and therapeutic innovations. This technical guide has provided a comprehensive overview of the key aspects of this important molecule, offering a foundation for further research and development.

References

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycolic acid - Wikipedia [en.wikipedia.org]

- 3. Hydroxyacetic Acid Hydrazide | 3530-14-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Hydroxyacetic Acid Hydrazide | CAS: 3530-14-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. 2-Hydroxyacetohydrazide | C2H6N2O2 | CID 350536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Glycolic Acid | Solvents | Hydrite.com [hydrite.com]

- 10. sdruntaichem.com [sdruntaichem.com]

- 11. laballey.com [laballey.com]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Laboratory Handling of 2-Hydroxyacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, application, and disposal of 2-Hydroxyacetohydrazide, a versatile reagent in modern drug discovery and chemical synthesis. As a Senior Application Scientist, the following content is synthesized from established safety protocols, peer-reviewed literature, and practical laboratory experience to ensure scientific integrity and promote a culture of safety.

Understanding this compound: A Profile for the Modern Chemist

This compound (CAS No. 3530-14-1) is a bifunctional molecule featuring both a hydroxyl and a hydrazide moiety.[1] This unique structure makes it a valuable building block in the synthesis of a wide array of bioactive molecules and complex chemical architectures. Its primary utility lies in its nucleophilic hydrazide group, which readily reacts with electrophilic centers, most notably the carbonyl groups of aldehydes and ketones, to form stable hydrazone linkages.[2][3][4][5] This reactivity is harnessed in several key areas of pharmaceutical and chemical research:

-

Scaffold for Heterocyclic Synthesis: The hydrazide functionality is a cornerstone in the construction of various nitrogen-containing heterocycles, which are prevalent scaffolds in many marketed drugs.[][7][8][9]

-

Linker in Bioconjugation: The ability to form stable bonds with biomolecules (after conversion of a target to an aldehyde or ketone) makes this compound and its derivatives useful as linkers in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[10][11][12][13]

-

Formation of Bioactive Hydrazones: The resulting hydrazone derivatives have been shown to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3]

Given its utility, a thorough understanding of its hazard profile is paramount for any researcher incorporating this reagent into their workflows.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

This compound presents several health and physical hazards that necessitate careful handling and the implementation of robust safety controls.

Health Hazards

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The following table summarizes the key toxicological data as reported in safety data sheets and toxicological profiles for hydrazines.

| Hazard Classification | Description | GHS Hazard Statement(s) |

| Acute Toxicity (Oral) | Harmful if swallowed. | H302[1][14] |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | H312[1][14] |

| Acute Toxicity (Inhalation) | Harmful if inhaled. | H332[1][14][15] |

| Skin Corrosion/Irritation | Causes skin irritation. In some cases, it can cause severe skin burns. | H315[1] / H314[15] |

| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | H319[1] / H318[15] |

| Respiratory Sensitization | May cause respiratory irritation. | H335[1] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | H341[1] |

| Carcinogenicity | Suspected of causing cancer. | H351[1] |

It is important to note that while specific chronic toxicity data for this compound is limited, hydrazine and its derivatives are a class of compounds with known systemic toxicity, affecting the liver, kidneys, and central nervous system upon prolonged or repeated exposure.[16][17][18] Therefore, it is prudent to treat this compound with the same level of caution as other potentially carcinogenic and mutagenic hydrazines.

Physical Hazards

The primary physical hazard associated with this compound is its potential to form explosive mixtures with air upon intense heating.[15] It is a combustible solid, and its vapors are heavier than air and may travel along the ground to an ignition source.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is considered, a robust framework of engineering and administrative controls must be in place to minimize the risk of exposure.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing, dispensing, and running reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Designated Work Area: A specific area within the fume hood should be designated for work with this compound to prevent cross-contamination.

Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for the handling, storage, and disposal of this compound must be available to all laboratory personnel.

-

Training: All personnel who will handle this compound must receive documented training on its hazards, safe handling procedures, and emergency response.

-

Restricted Access: Access to areas where this compound is stored and handled should be restricted to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

The appropriate selection and use of PPE are critical to prevent direct contact with this compound.

-

Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended for extended operations.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For larger-scale operations, a chemical-resistant apron is advised.

-

Respiratory Protection: For situations where engineering controls may not be sufficient, such as a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The following diagram illustrates the hierarchy of controls for safely handling this compound.

Caption: Hierarchy of controls for managing risks associated with this compound.

Step-by-Step Experimental Protocol: Synthesis of a Hydrazone Derivative

This section provides a detailed protocol for a common application of this compound: the synthesis of a hydrazone from an aromatic aldehyde. This protocol is illustrative and should be adapted based on the specific substrate and scale of the reaction.

Objective: To synthesize N'-(phenylmethylene)-2-hydroxyacetohydrazide.

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol (reagent grade)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is clean and free of clutter.

-

Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Prepare an ice-water bath.

-

-

Reaction Setup:

-

In the fume hood, weigh 1.0 equivalent of this compound and dissolve it in ethanol in the round-bottom flask.

-

Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the solution.

-

In a separate container, dissolve 1.0 equivalent of benzaldehyde in a minimal amount of ethanol.

-

-

Reaction:

-

Slowly add the benzaldehyde solution to the stirred solution of this compound at room temperature.

-

Once the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice-water bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydrazone.

-

The following workflow diagram illustrates the key steps in this synthesis.

Caption: A typical workflow for the synthesis of a hydrazone from this compound.

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions, this compound should be stored and handled away from the following:

-

Strong Oxidizing Agents: Can cause violent reactions.[14][19]

-

Strong Bases: May cause decomposition.[19]

-

Metals: Can give off hydrogen gas upon reaction.[15]

-

Moisture: The compound is hygroscopic and should be protected from moist air or water.[19]

-

Heat and Ignition Sources: Avoid strong heating to prevent decomposition and the formation of explosive mixtures with air.[15]

Spill and Emergency Procedures

In the event of a spill or accidental release, prompt and appropriate action is crucial.

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable cleaning agent.

-

-

Large Spills (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert laboratory personnel and the institutional safety office.

-

Prevent entry to the contaminated area.

-

Allow only trained emergency responders to handle the cleanup.

-

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[15]

-

Skin Contact: Immediately remove contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15][20]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15][20]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

-

Waste Disposal and Decontamination

All waste containing this compound, including reaction residues, contaminated materials, and excess reagent, must be treated as hazardous waste.

-

Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.

-

Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. One suggested method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner.[14]

Decontamination of Glassware:

-

Rinse glassware with a suitable organic solvent (e.g., ethanol, acetone) to remove residual organic compounds. Collect the rinsate as hazardous waste.

-

Wash the glassware with soap and water.

-

A final rinse with a dilute solution of sodium hypochlorite can be used to oxidize any remaining traces of hydrazide. Caution: This should be done with care, as the reaction can be exothermic. The glassware should be thoroughly rinsed with water afterward.

Conclusion: A Commitment to Safe Science

This compound is a powerful tool in the arsenal of the modern medicinal and synthetic chemist. Its utility, however, is matched by its potential hazards. By understanding its properties, implementing robust safety protocols, and maintaining a vigilant and proactive approach to laboratory safety, researchers can harness the full potential of this versatile molecule while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational resource, but it is incumbent upon every scientist to seek out further information, conduct thorough risk assessments for their specific experimental conditions, and foster a laboratory environment where safety is an integral part of the scientific process.

References

- 1. This compound | C2H6N2O2 | CID 350536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazone synthesis [organic-chemistry.org]

- 7. 雜環構件 [sigmaaldrich.com]

- 8. 2-Arylhydrazononitriles as building blocks in heterocyclic synthesis: A novel route to 2-substituted-1,2,3-triazoles and 1,2,3-triazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Other Bioconjugates And Chemical Biology | SpiroChem [spirochem.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. youtube.com [youtube.com]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. fishersci.com [fishersci.com]

- 20. medicalguidelines.basf.com [medicalguidelines.basf.com]

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 2-Hydroxyacetohydrazide for Advanced Research

Introduction: The Role of 2-Hydroxyacetohydrazide in Modern Drug Discovery

This compound (CAS No. 3530-14-1) is a deceptively simple molecule that serves as a highly versatile building block in medicinal chemistry and drug development.[1][2] Its bifunctional nature, featuring a nucleophilic hydrazide and a primary alcohol, allows for its strategic incorporation into a wide array of complex molecular architectures. Hydrazides, as a class, are pivotal functional groups for synthesizing novel compounds with a broad spectrum of biological activities, including antimicrobial and antitumor properties.[3][4] The hydroxyl group offers an additional point for modification or for influencing solubility and pharmacokinetic properties. Consequently, the reliable sourcing of this reagent at high purity is not a trivial logistical step but a foundational requirement for reproducible and successful research. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on selecting commercial suppliers, verifying compound quality, and implementing its use in a laboratory setting.

The Imperative of High Purity in Experimental Success

In any synthetic or analytical workflow, the purity of starting materials is paramount. For this compound, this is particularly critical due to its common synthesis pathways and potential side reactions.

Causality of Impurities: A prevalent synthesis route involves the reaction of an ester of glycolic acid (like ethyl glycolate) with a hydrazine source.[5] This process can lead to several impurities that can compromise downstream applications:

-

Unreacted Starting Materials: Residual glycolic acid esters or hydrazine can interfere with subsequent reactions or analytical readouts.

-

Regioisomers: If substituted hydrazines are used, regioisomers can form, which may be difficult to separate and can lead to unintended final products.[5]

-

Degradation Products: As a small, reactive molecule, improper storage or handling can lead to degradation, introducing further contaminants.

The presence of these impurities can lead to failed reactions, artifactual biological data, and significant delays in research timelines. Therefore, selecting a supplier that provides a high-purity product with transparent quality documentation is the first and most critical step.

Commercial Supplier Landscape for High-Purity this compound

Sourcing high-purity this compound requires careful evaluation of supplier specifications. The following table summarizes offerings from established chemical suppliers catering to the research and pharmaceutical sectors. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) before purchase to confirm purity and specifications.

| Supplier | CAS Number | Stated Purity | Molecular Formula | Molecular Weight |

| Sigma-Aldrich (MilliporeSigma) | 3530-14-1 | 95% | C₂H₆N₂O₂ | 90.08 g/mol |

| Oakwood Chemical | 3530-14-1 | 97% | C₂H₆N₂O₂ | 90.08 g/mol |

| Santa Cruz Biotechnology | 3530-14-1 | Research Grade* | C₂H₆N₂O₂ | 90.08 g/mol |

-

Note: "Research Grade" implies suitability for research purposes, but purity percentage should be confirmed by consulting the lot-specific Certificate of Analysis.

Workflow for Supplier Selection and Incoming Quality Control

To ensure the integrity of your experiments, a systematic approach to procurement and validation is essential. The following workflow provides a self-validating system for qualifying a new batch of this compound.

References

- 1. This compound | C2H6N2O2 | CID 350536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Hydrazone Derivatives Using 2-Hydroxyacetohydrazide

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of hydrazone derivatives, utilizing 2-hydroxyacetohydrazide as a versatile starting hydrazide. Hydrazones represent a critical class of compounds in medicinal chemistry, renowned for their extensive range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3][4] The strategic incorporation of the this compound moiety introduces a hydroxyl group, which can significantly influence the pharmacological profile and physicochemical properties of the resulting derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and robust characterization methodologies.

Introduction: The Significance of Hydrazones in Drug Discovery

Hydrazones are characterized by the azomethine group (-NHN=CH-), a pharmacophore that imparts a wide spectrum of therapeutic effects.[2][5] The synthesis of these molecules is a cornerstone of many medicinal chemistry programs, driven by their relative ease of preparation and the vast structural diversity that can be achieved.[3][6] The general synthetic route involves the condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).[7][8]

This compound is a particularly valuable building block in this context. Its primary hydroxyl group offers several advantages:

-

Enhanced Solubility: The hydroxyl group can improve the aqueous solubility of the final compound, a crucial factor for bioavailability.

-

Hydrogen Bonding: It provides an additional site for hydrogen bonding, which can strengthen the interaction of the molecule with biological targets like enzymes and receptors.

-

Chelating Properties: The presence of the hydroxyl and hydrazone moieties can create potential sites for metal chelation, a property explored in the design of certain therapeutic agents.

This application note will elucidate the chemical principles and provide a field-proven protocol for synthesizing novel hydrazone derivatives from this compound, enabling researchers to efficiently generate compound libraries for screening and drug development.

Reaction Principle and Mechanism

The formation of a hydrazone from this compound and an aldehyde or ketone is a classic nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the aldehyde or ketone.

The mechanism proceeds in two key stages:

-

Nucleophilic Addition: The terminal nitrogen atom of the this compound, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This breaks the C=O pi bond, leading to the formation of a tetrahedral intermediate known as a carbinolamine.[9]

-

Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The acid catalyst facilitates this step by protonating the hydroxyl group on the carbinolamine, turning it into a good leaving group (H₂O). The subsequent loss of water and a proton from the nitrogen atom results in the formation of a stable C=N double bond, yielding the final hydrazone product.[8]

The overall reaction is reversible, but the equilibrium can be driven towards the product by removing water as it is formed.

Caption: General reaction mechanism for hydrazone synthesis.

Detailed Experimental Protocol

This protocol provides a general, yet robust, method for the synthesis of hydrazone derivatives. It should be adapted based on the specific reactivity of the chosen aldehyde or ketone.

Materials and Equipment

-

Reagents:

-

This compound

-

Substituted Aldehyde or Ketone (e.g., salicylaldehyde, vanillin, acetophenone)

-

Solvent: Ethanol (Absolute) or Methanol

-

Catalyst: Glacial Acetic Acid

-

-

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Melting point apparatus

-

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 0.90 g) in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is completely dissolved.

-

Addition of Carbonyl Compound: To this solution, add an equimolar amount (10 mmol) of the selected aldehyde or ketone.

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to accelerate the reaction.[10]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Allow the reaction to proceed for 4-6 hours.[10]

-

Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by TLC. Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new spot (the product) and the disappearance of the starting material spots indicate the reaction's progression towards completion.[2]

-

Product Isolation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold distilled water while stirring. A solid precipitate of the crude hydrazone should form.[10][11]

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with a small amount of cold water to remove any residual acid and unreacted starting materials.

-

Drying: Dry the collected solid in a vacuum oven at 40-50°C or air-dry it until a constant weight is achieved.

Purification Protocol

-

Recrystallization: The purity of the synthesized hydrazone is critical for accurate biological evaluation. Recrystallization is the standard method for purification.

-

Transfer the crude, dry product to an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol (or another suitable solvent) to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature. Pure crystals of the hydrazone derivative will form.

-

For maximum yield, the flask can be placed in an ice bath to induce further crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.[2][10]

-